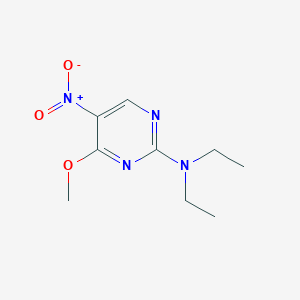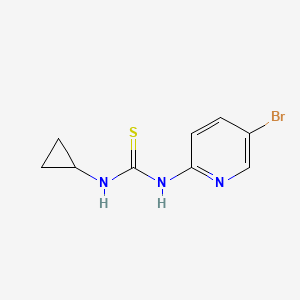
1-(5-Bromopyridin-2-yl)-3-cyclopropyl-thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Bromopyridin-2-yl)-3-cyclopropyl-thiourea is a chemical compound that belongs to the class of thioureas Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science
Preparation Methods
The synthesis of 1-(5-Bromopyridin-2-yl)-3-cyclopropyl-thiourea typically involves the reaction of 5-bromopyridine-2-thiol with cyclopropyl isothiocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:
Starting Materials: 5-bromopyridine-2-thiol and cyclopropyl isothiocyanate.
Reaction Conditions: The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. Solvents like dichloromethane or tetrahydrofuran are commonly used.
Procedure: The starting materials are mixed in the chosen solvent and stirred at room temperature or slightly elevated temperatures. The reaction progress is monitored using techniques like thin-layer chromatography (TLC).
Purification: The crude product is purified using column chromatography or recrystallization to obtain pure this compound.
Industrial production methods may involve scaling up the reaction using larger reactors and optimizing the reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1-(5-Bromopyridin-2-yl)-3-cyclopropyl-thiourea undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The thiourea moiety can undergo oxidation to form sulfonyl derivatives or reduction to form corresponding amines.
Cyclization Reactions: The compound can participate in cyclization reactions to form heterocyclic compounds, which are of interest in medicinal chemistry.
Common reagents used in these reactions include bases like sodium hydride or potassium carbonate, oxidizing agents like hydrogen peroxide, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(5-Bromopyridin-2-yl)-3-cyclopropyl-thiourea has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound is employed in studies investigating its effects on various biological pathways and its potential as an inhibitor of specific enzymes.
Material Science: It is used in the development of novel materials with unique properties, such as conducting polymers or catalysts.
Agriculture: The compound is explored for its potential use as a pesticide or herbicide due to its ability to interact with specific biological targets in pests or weeds.
Mechanism of Action
The mechanism of action of 1-(5-Bromopyridin-2-yl)-3-cyclopropyl-thiourea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-(5-Bromopyridin-2-yl)-3-cyclopropyl-thiourea can be compared with other similar compounds, such as:
1-(5-Bromopyridin-2-yl)piperidin-3-ol: This compound has a similar pyridine ring but differs in the substituent attached to the nitrogen atom.
6-[(5-Bromopyridin-2-yl)iminomethyl]phenol: This Schiff-base compound also contains a bromopyridine moiety but has different functional groups attached.
The uniqueness of this compound lies in its thiourea moiety and cyclopropyl group, which confer distinct chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
885266-89-7 |
|---|---|
Molecular Formula |
C9H10BrN3S |
Molecular Weight |
272.17 g/mol |
IUPAC Name |
1-(5-bromopyridin-2-yl)-3-cyclopropylthiourea |
InChI |
InChI=1S/C9H10BrN3S/c10-6-1-4-8(11-5-6)13-9(14)12-7-2-3-7/h1,4-5,7H,2-3H2,(H2,11,12,13,14) |
InChI Key |
ZQHDYFDKNPMCCL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC(=S)NC2=NC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


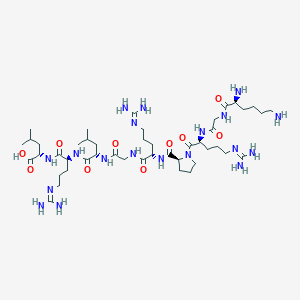
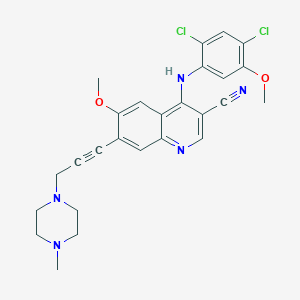

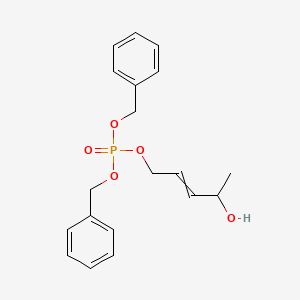

![Benzamide, N-[2-(cyclopropylmethyl)-5-(1,1-dimethylethyl)-1,2-dihydro-1-methyl-3H-pyrazol-3-ylidene]-2-fluoro-3-(trifluoromethyl)-](/img/structure/B12606146.png)
![N-[4-(2-{[tert-Butyl(dimethyl)silyl]oxy}phenyl)butylidene]hydroxylamine](/img/structure/B12606160.png)
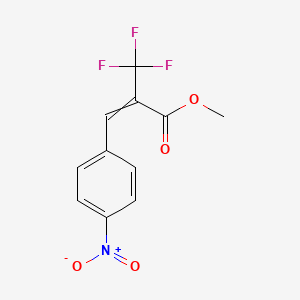
![N-(2-Benzoyl-4,6-dimethylthieno[2,3-b]pyridin-3-yl)benzamide](/img/structure/B12606175.png)
![N-(2-Methoxyphenyl)-6-(propan-2-yl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12606186.png)
![2-[3-(3-tert-butyl-5-{[(2,3-dichlorophenyl)carbamoyl]imino}-2,5-dihydro-1H-pyrazol-1-yl)phenyl]acetamide](/img/structure/B12606193.png)
![4-Methyl-7-[3-(propan-2-yl)phenyl]hept-4-en-1-ol](/img/structure/B12606198.png)
![3-(Octyloxy)-6-{[4-(tetradecyloxy)anilino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B12606204.png)
